3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a unique structure that includes an isopropyl group and two methyl groups attached to the pyrazole ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the reaction with acrylonitrile to form the corresponding nitrile, which is then hydrolyzed to yield the propanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the pyrazole ring.
Scientific Research Applications
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Contains an ethyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness
This makes it distinct from other similar compounds and valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)13-9(4)10(8(3)12-13)5-6-11(14)15/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
CGEAASFNNZVYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CCC(=O)O |
Origin of Product |
United States |
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